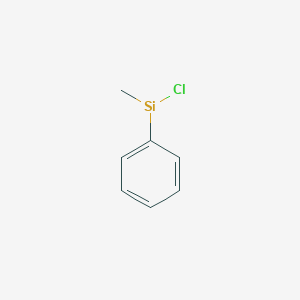
Chloro(methyl)phenylsilane
Vue d'ensemble
Description
Chloro(methyl)phenylsilane is an organic compound containing a silicon atom bonded to four carbon atoms, three of which are directly attached to the silicon and one linked to a chlorine-containing phenyl group . It is a versatile and significant compound with diverse applications in scientific research . It serves as a reagent for organic synthesis, a catalyst in polymerization reactions, and a surface modifier in materials science .
Molecular Structure Analysis
Chloro(methyl)phenylsilane contains a total of 18 bonds; 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring . The molecular formula is C7H9ClSi .Chemical Reactions Analysis
Chloro(methyl)phenylsilane is used in various areas, including polymer synthesis, surface modification of materials, and catalytic processes . It serves as a reagent for organic synthesis, enabling the production of diverse organic compounds, such as alcohols, amines, and carboxylic acids .Physical And Chemical Properties Analysis
Chloro(methyl)phenylsilane is a liquid with a refractive index of 1.515 (lit.) . It has a boiling point of 113 °C (lit.) and a density of 1.043 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Surface Modification and Functionalization
Chloromethylphenylsilane is extensively used in the modification of surfaces to introduce functional groups that can interact with polymers. This is particularly useful in creating amino-silanized surfaces in laboratories and industrial processes for applications such as synthesis in nanoparticles, ligand immobilization, dyes, adhesion strength enhancement, and organic polymers .
Polymer Composites
In the field of polymer science, chloromethylphenylsilane serves as a silane coupling agent. It is used to improve the interfacial adhesive strength between inorganic materials and polymers, leading to enhanced mechanical, physical, swelling, and dynamic viscoelastic properties of composites .
Coatings
The compound is involved in the development of coatings, where it acts to modify the surface thermodynamic properties. This results in coatings with improved adhesion, resistance to environmental degradation, and potentially self-healing capabilities .
Water Treatment
Chloromethylphenylsilane has applications in water treatment processes. It can be used to modify filtration materials, improving their efficiency in removing contaminants from water .
Vulcanization of Rubbers
The silane coupling agents derived from chloromethylphenylsilane are used in the vulcanization process of rubbers. They help in creating an environment-friendly fabrication process and enhance the properties of vulcanized products .
Asphalt Modification
In the construction industry, chloromethylphenylsilane-modified asphalt binders are used to improve the properties of asphalt, such as its durability and resistance to environmental factors .
Nanoparticle Synthesis
This compound plays a crucial role in the synthesis of nanoparticles. It helps in the stabilization and functionalization of nanoparticles, which are then used in various applications ranging from electronics to medicine .
Ligand Immobilization
Chloromethylphenylsilane is used for immobilizing ligands on various substrates, which is a key step in the synthesis of complex molecules and in catalysis .
Safety and Hazards
Chloro(methyl)phenylsilane is classified as a dangerous good for transport and may be subject to additional shipping charges . It is combustible and causes severe skin burns and eye damage . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Propriétés
InChI |
InChI=1S/C7H8ClSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAIXTZQWAGRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801033222 | |
| Record name | (Chloromethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801033222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethylphenylsilane | |
CAS RN |
1631-82-9 | |
| Record name | Chloromethylphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (chloromethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Chloromethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801033222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethylphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROMETHYLPHENYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VL1KZ19R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Phenylmethylchlorosilane used to modify silicon oxide surfaces?
A1: Phenylmethylchlorosilane (PhMeHSiCl) serves as a grafting agent to modify silicon oxide surfaces. [] It reacts with the surface silanol groups (Si-OH) present on oxidized silicon, forming stable Si-O-Si bonds. This process, known as silanization, alters the surface properties, such as hydrophobicity and reactivity. Notably, PhMeHSiCl, being a monochlorosilane, doesn't form a three-dimensional network like trichlorosilanes. Instead, it forms island-like structures composed of organized, one-dimensional siloxane chains. These chains result from condensation reactions between Si-H and Si-OH groups. []
Q2: Does the structure of the organosilane impact the organization of the resulting surface layer?
A2: Yes, the structure of the organosilane significantly influences the organization of the surface layer. [] For instance, octadecyltrichlorosilane (OTS), with its long alkyl chain, rapidly forms a dense, homogeneous, and hydrophobic network on the silicon oxide surface. In contrast, PhMeHSiCl, due to its bulky phenyl group and being a monochlorosilane, forms less organized and less hydrophobic layers. Additionally, PhMeHSiCl deposition leads to the formation of organized, acidic water clusters near the surface. These clusters arise from the strong interaction between hydronium ions (H3O+) and water molecules gradually released during condensation reactions. []
Q3: What role does Phenylmethylchlorosilane play in polymer chemistry?
A4: Phenylmethylchlorosilane serves as an end-capping agent in anionic ring-opening polymerization (AROP) of polysiloxanes. [] Specifically, it terminates the growing polymer chain by reacting with the reactive anionic end group. This controlled termination allows for tailoring the molecular weight and functionality of the resulting polysiloxane. []
Q4: Are there alternative end-capping agents to Phenylmethylchlorosilane in polysiloxane synthesis?
A5: While the provided research highlights Phenylmethylchlorosilane, alternative end-capping agents can be employed in polysiloxane synthesis. The choice depends on the desired polymer properties and functionalities. For instance, using chlorosilanes with different organic substituents allows for introducing specific chemical groups at the polymer chain ends, influencing properties like reactivity, solubility, and thermal behavior. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



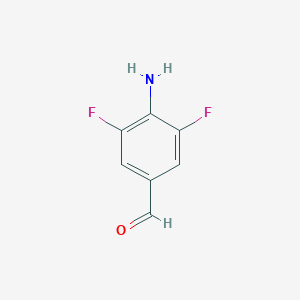
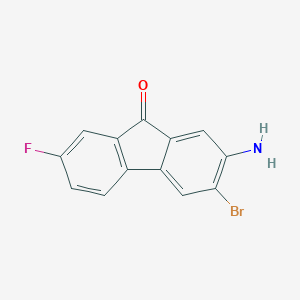
![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)
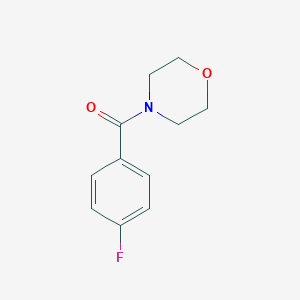

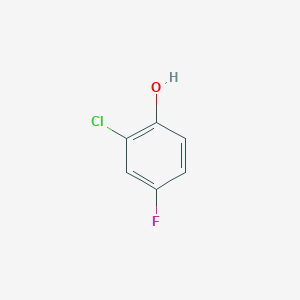
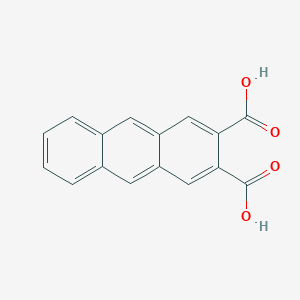
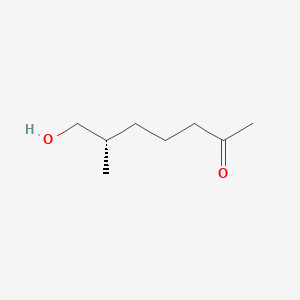
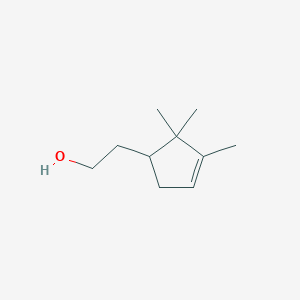

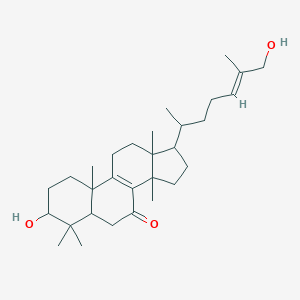

![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
